Iodoacetamide-PEG3-azide
Description
Evolution and Significance of Modular Bioconjugation Strategies
The field of bioconjugation has undergone a significant evolution, moving from relatively non-specific methods to highly precise and modular strategies. Early approaches often relied on the random modification of abundant functional groups on proteins, such as amines on lysine (B10760008) residues, which could lead to heterogeneous products with compromised biological activity. mdpi.com
The drive for greater control and homogeneity has spurred the development of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.org Click reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for use in complex biological environments. sigmaaldrich.comlumiprobe.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. wikipedia.orgnih.gov This modular approach allows for a "plug-and-play" system where different components can be easily assembled, accelerating the development of new bioconjugates. nih.gov
The significance of modular bioconjugation lies in its ability to create well-defined and homogeneous products. This is crucial for therapeutic applications where consistency and predictability are essential. Furthermore, modular strategies facilitate the rapid screening and optimization of bioconjugates by allowing for the systematic variation of different components, such as the targeting moiety, the payload, and the linker itself. researchgate.netacs.org
Overview of Iodoacetamide-PEG3-azide as a Versatile Chemical Tool for Biomolecular Functionalization
This compound is a prime example of a modern bifunctional linker that embodies the principles of modular bioconjugation. medchemexpress.com This heterobifunctional molecule features two key reactive groups: an iodoacetamide (B48618) group and an azide (B81097) group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. medchemexpress.comcreative-biolabs.com
The iodoacetamide moiety provides a specific handle for reacting with sulfhydryl groups, most notably those found on cysteine residues in proteins. vaia.comwikipedia.org This reaction, an SN2 nucleophilic substitution, results in a stable thioether bond, effectively tethering the linker to the protein. nih.gov The specificity of the iodoacetamide for cysteines allows for site-specific modification, particularly in proteins with a limited number of accessible cysteine residues. sb-peptide.com
On the other end of the linker, the azide group serves as a versatile reactive partner for "click chemistry" reactions. sigmaaldrich.com It can readily participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted azide-alkyne cycloadditions (SPAAC) with molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively. medchemexpress.comlicor.com This bioorthogonal reactivity means the reaction can proceed in a biological setting without interfering with native functional groups. nih.gov
The PEG3 spacer plays a crucial role in the linker's properties. It enhances the water solubility of the molecule and the resulting bioconjugate, which is often beneficial for biological applications. highforceresearch.com The PEG chain also provides flexibility and can help to minimize steric hindrance between the conjugated molecules.
The combination of a cysteine-reactive group and a "clickable" azide group makes this compound a highly versatile tool for a wide range of applications in chemical biology. It enables the precise and modular construction of complex biomolecular architectures for purposes such as targeted drug delivery, protein labeling for imaging, and the creation of multifunctional protein conjugates. medchemexpress.com
Key Properties of this compound:
| Property | Description |
| Iodoacetamide Group | Reacts specifically with sulfhydryl groups (e.g., cysteine residues) via an SN2 reaction to form a stable thioether bond. vaia.comnih.gov |
| Azide Group | Participates in bioorthogonal "click chemistry" reactions, such as CuAAC and SPAAC, with alkyne-containing molecules. sigmaaldrich.commedchemexpress.com |
| PEG3 Spacer | A three-unit polyethylene glycol chain that enhances aqueous solubility and provides a flexible linkage. highforceresearch.com |
Reaction Scheme of this compound:
The utility of this compound lies in its two-step reaction capability. First, the iodoacetamide group reacts with a cysteine residue on a protein. Subsequently, the azide group is available for a click reaction with an alkyne-functionalized molecule of interest.
Step 1: Reaction with Cysteine Protein-SH + I-CH₂CONH-PEG3-N₃ → Protein-S-CH₂CONH-PEG3-N₃ + HI vaia.com
Step 2: Click Chemistry with an Alkyne Protein-S-CH₂CONH-PEG3-N₃ + R-C≡CH → Protein-S-CH₂CONH-PEG3-(Triazole)-R (in the presence of a copper catalyst) wikipedia.org
This modular approach allows researchers to first label a protein with the linker and then attach a wide variety of molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads, in a highly specific and efficient manner.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-iodoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSZBZLUGCWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Iodoacetamide Peg3 Azide Reactivity
Site-Specific Thiol Alkylation by the Iodoacetamide (B48618) Moiety
The iodoacetamide functional group is a well-established reagent for the targeted modification of proteins and peptides. creative-proteomics.com Its reactivity is centered on the electrophilic carbon atom bearing the iodine atom. This carbon is susceptible to nucleophilic attack by the thiol group (-SH) of cysteine residues, a reaction that proceeds via an SN2 mechanism. creative-biolabs.com This targeted reaction is a cornerstone of many proteomic and biochemical studies.
Reaction Kinetics and Selectivity with Cysteine Residues
The alkylation of cysteine residues by iodoacetamide is a highly selective process, driven by the high nucleophilicity of the deprotonated thiol group, the thiolate anion (-S⁻). creative-proteomics.com The rate of this reaction is significantly dependent on the pH of the surrounding environment. An increase in pH leads to a higher proportion of the more reactive thiolate form of the cysteine residue, thereby accelerating the reaction rate. nih.gov The pKa of a cysteine's thiol group, which is the pH at which it is 50% deprotonated, is a critical determinant of its reactivity towards iodoacetamide. Cysteine residues in unique microenvironments within a protein can exhibit perturbed pKa values, leading to differential reactivity. nih.govresearchgate.net
The reaction of iodoacetamide with cysteine is generally faster than with other potentially nucleophilic amino acid side chains, such as those of lysine (B10760008) or histidine, under physiological conditions. researchgate.net Research has quantified the second-order rate constant for the reaction between iodoacetamide and the thiolate ion of cysteine in thioredoxin at pH 7.2 to be 107 M⁻¹s⁻¹, which is approximately 20-fold higher than the rate with iodoacetate under the same conditions. nih.govresearchgate.net This highlights the enhanced reactivity of the amide derivative over the carboxylic acid.
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Second-Order Rate Constant (k₂) | 107 M⁻¹s⁻¹ | Reaction with thiolate of Cys-32 in E. coli Thioredoxin, pH 7.2 | nih.govresearchgate.net |
| pH Dependence | Rate increases with pH | Correlates with thiolate anion (-S⁻) concentration | nih.gov |
| Optimal pH range | Typically 7.0-8.5 | Balances thiolate formation with protein stability | |
| Relative Reactivity | Iodoacetamide > Iodoacetate | ~20-fold faster at pH 7.2 for Thioredoxin | nih.govresearchgate.net |
Formation of Stable Thioether Linkages in Biological Systems
The reaction between the iodoacetamide moiety and a cysteine thiol results in the formation of a highly stable carbon-sulfur bond, known as a thioether linkage. creative-proteomics.com This covalent bond is essentially irreversible under typical biological conditions, ensuring that the modification is permanent. creative-proteomics.com This stability is crucial for applications where the integrity of the linkage is paramount, such as in the labeling of proteins for subsequent analysis or in the construction of antibody-drug conjugates. The resulting carboxamidomethyl-cysteine adduct is resistant to cleavage by common chemical and enzymatic methods, preserving the connection between the target protein and the PEG3-azide linker. creative-proteomics.com
Bioorthogonal Click Chemistry via the Azide (B81097) Moiety
The azide functional group of Iodoacetamide-PEG3-azide is largely inert to the complex milieu of biological systems, making it an ideal participant in bioorthogonal reactions. mdpi.com This lack of cross-reactivity with endogenous functional groups allows for highly specific ligation to a partner molecule, even within the complexity of a cell lysate or a living organism. The most prominent bioorthogonal reaction involving azides is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies
The CuAAC reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. mdpi.commdpi.com This reaction is characterized by its rapid kinetics, high yields, and compatibility with a wide range of functional groups and aqueous environments. researchgate.net The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. mdpi.com
A significant challenge for the application of CuAAC in biological systems is the potential cytotoxicity of the copper catalyst. mdpi.com To mitigate this, considerable research has focused on the development of copper-chelating ligands that stabilize the Cu(I) oxidation state, enhance reaction efficiency, and reduce cellular toxicity. mdpi.com These ligands protect the copper ion from oxidation and disproportionation in aqueous media and can accelerate the cycloaddition reaction, allowing for the use of lower, less toxic copper concentrations. mdpi.comnih.gov
A comparative study of several tris(triazolylmethyl)amine-based ligands has demonstrated their varying effectiveness in accelerating the CuAAC reaction. Among the ligands tested, BTTAA (tris((1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)methyl)amine) showed the highest activity, followed by BTTES (2-[4-({bis[(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanesulfonic acid) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), with the canonical TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) being the least active under the tested conditions. nih.gov The enhanced performance of ligands like BTTAA allows for effective bioconjugation with reduced copper loading, thereby improving the biocompatibility of the CuAAC reaction. nih.gov
| Ligand | Relative Reactivity | Key Features | Reference |
|---|---|---|---|
| TBTA | Lowest | Poor water solubility | nih.gov |
| THPTA | Moderate | Improved water solubility | nih.gov |
| BTTES | High | Good water solubility and biocompatibility | nih.gov |
| BTTAA | Highest | Excellent water solubility and fastest kinetics in the study | nih.gov |
The high efficiency and specificity of the CuAAC reaction have made it a powerful tool for a wide range of molecular coupling applications. acs.org In the context of this compound, once a protein is labeled at its cysteine residues via the iodoacetamide group, the azide handle is available for conjugation to any molecule bearing a terminal alkyne. This allows for the high-yield synthesis of a diverse array of bioconjugates. mdpi.com Examples include the attachment of fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or small molecule drugs for targeted delivery. bionordika.fi The reaction's reliability and high conversion rates, often achieving near-quantitative yields, are critical for these applications, ensuring a homogenous and well-defined final product. mdpi.com
| Application | Alkyne-Modified Molecule | Reported Yield/Efficiency | Reference |
|---|---|---|---|
| Peptide Conjugation | Alkyne-derivatized peptide | Quantitative (>95%) | mdpi.com |
| Fluorescent Labeling | Alkyne-fluorophore | High, often near-quantitative | |
| Affinity Tagging | Alkyne-biotin | High, often near-quantitative | |
| Drug Conjugation | Alkyne-modified drug | High, often near-quantitative | bionordika.fi |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes
The azide group of this compound is a key functional handle for modern bioconjugation, primarily through its participation in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. SPAAC is a highly efficient and bioorthogonal ligation reaction, meaning it proceeds with high selectivity and is inert to the vast majority of functional groups found within biological systems. jcmarot.com The primary driving force for this reaction is not an external catalyst, but rather the high ring strain of a cycloalkyne reaction partner. jcmarot.commagtech.com.cn This internal energy overcomes the activation barrier for the [3+2] cycloaddition between the azide and the alkyne, leading to the formation of a stable triazole linkage under physiological conditions. jcmarot.comnih.gov The reaction's efficiency and bioorthogonality make it a powerful tool for labeling complex biomolecules in their native environments. igem.org
Reaction Mechanisms with Cyclooctynes (DBCO, BCN)
Among the most utilized strained alkynes for SPAAC are cyclooctynes, particularly dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). The reaction of the azide moiety of this compound with these molecules proceeds via a 1,3-dipolar cycloaddition mechanism. The high ring strain of DBCO and BCN significantly lowers the energy required to distort the alkyne into the transition-state geometry necessary for the reaction to occur. nih.gov This allows the cycloaddition to proceed rapidly at ambient temperatures. nih.govaatbio.com
The reactivity of these cyclooctynes can be influenced by their specific structure and the nature of the azide. For instance, the reaction rate between benzyl (B1604629) azide and DBCO has been measured at 0.24 M⁻¹s⁻¹, while the rate with BCN is 0.07 M⁻¹s⁻¹. nih.gov Conversely, with the more aromatic phenyl azide, BCN reacts significantly faster than DBCO. nih.gov These differences in kinetics are critical for designing experiments where reaction speed is a factor. Modifications to the cyclooctyne (B158145) ring, such as the oxidation of an alcohol to a ketone, can further increase reaction rates by several fold. nih.govresearchgate.net
| Azide Compound | Cyclooctyne | Rate Constant (k₂) | Conditions |
|---|---|---|---|
| Benzyl Azide | DBCO | 0.24 M⁻¹·s⁻¹ | CH₃CN:H₂O = 3:1 |
| Benzyl Azide | BCN | 0.07 M⁻¹·s⁻¹ | CH₃CN:H₂O = 3:1 |
| Phenyl Azide | DBCO | 0.033 M⁻¹·s⁻¹ | CH₃CN:H₂O = 3:1 |
| Phenyl Azide | BCN | 0.2 M⁻¹·s⁻¹ | CH₃CN:H₂O = 3:1 |
| Peptide with Azide | DBCO | 0.34 M⁻¹ s⁻¹ | HBS buffer (pH 7.4), 25 °C |
Data sourced from multiple studies to illustrate the range of SPAAC reaction kinetics. nih.govresearchgate.net
Catalyst-Free Bioconjugation for In Vivo and Cellular Studies
A defining advantage of SPAAC is that it is a catalyst-free reaction. magtech.com.cn This contrasts with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which, despite its efficiency, relies on a copper catalyst that is cytotoxic to both cells and living organisms. nih.govaatbio.com The absence of a toxic metal catalyst makes SPAAC exceptionally well-suited for applications in living systems, including in vivo imaging and the labeling of biomolecules on the surface of or inside living cells. chemrxiv.orgresearchgate.net The reaction can be performed under mild physiological conditions (neutral pH and ambient temperature) without perturbing the biological system under investigation. jcmarot.com This bioorthogonality ensures that the azide and alkyne components react only with each other, leaving other biological functionalities untouched, which is paramount for achieving high specificity in complex biological environments. igem.orgru.nl
Role of the Polyethylene (B3416737) Glycol (PEG3) Spacer in Bioconjugate Design
The polyethylene glycol (PEG) component of this compound is not merely a linker but a functional element that critically influences the properties of the resulting bioconjugate. PEG linkers are widely incorporated into bioconjugate design to improve stability, solubility, and pharmacokinetic profiles. purepeg.com The PEG3 spacer, specifically, offers a balance of flexibility and length that imparts significant advantages.
Applications in Protein and Peptide Functionalization
Homogeneous Protein Labeling through Engineered Cysteine Residues
The specific and efficient reaction between the iodoacetamide (B48618) group and the thiol side chain of cysteine residues is a cornerstone of modern protein labeling strategies. nih.gov By genetically introducing cysteine residues at specific sites on a protein's surface, researchers can use Iodoacetamide-PEG3-azide to achieve site-specific, homogeneous labeling. This approach overcomes the challenges of traditional labeling methods, which often result in heterogeneous mixtures of randomly modified proteins.
The process involves two main steps. First, the iodoacetamide end of the linker covalently attaches to the engineered cysteine, forming a stable thioether linkage. polysciences.com This reaction is highly selective for thiols under controlled pH conditions. Once the protein is labeled with the azide-terminated linker, the azide (B81097) group is available for a subsequent click chemistry reaction. This allows for the attachment of a second molecule, such as a fluorophore, a drug, or an affinity tag, without affecting other amino acid residues on the protein. This method facilitates the creation of uniformly modified proteins, which is crucial for structural studies, diagnostic assays, and therapeutic applications where precise control over the conjugation site and stoichiometry is essential. axispharm.com
| Step | Reaction | Purpose | Key Feature |
| 1. Cysteine Alkylation | Iodoacetamide + Protein-SH | Covalently attach the linker to the protein | Site-specific reaction with engineered cysteine residues. vectorlabs.com |
| 2. Click Chemistry | Azide + Alkyne/DBCO/BCN | Attach a molecule of interest (e.g., dye, drug) | Bio-orthogonal and highly efficient reaction. medchemexpress.com |
This table outlines the two-stage process for homogeneous protein labeling using this compound.
Development of Fluorescent Probes for Cellular Imaging and Detection
The azide functionality of this compound makes it an excellent tool for developing fluorescent probes for cellular imaging. Strategies have been developed to tag proteins with azide or alkyne groups in complex biological environments. nih.gov After site-specifically labeling a target protein with this compound, a fluorescent dye containing a compatible alkyne group can be "clicked" onto the azide. This modular approach allows researchers to choose from a wide array of fluorescent dyes with different spectral properties.
This technique is particularly valuable for live-cell imaging, where the bio-orthogonal nature of the click chemistry reaction ensures that the labeling process does not interfere with normal cellular functions. nih.gov By attaching fluorescent probes to specific proteins, scientists can visualize their localization, trafficking, and interactions within living cells, providing insights into dynamic biological processes. nih.gov Iodoacetamide-based reagents are preferred for their high selectivity in labeling cysteine residues, which minimizes non-specific background fluorescence. thermofisher.com
Creation of Affinity Tags for Biomolecule Enrichment and Purification
Affinity tags are essential tools for isolating and purifying specific proteins or peptides from complex mixtures like cell lysates. nih.gov this compound facilitates a powerful strategy for affinity-based purification. A protein of interest, engineered to have a unique cysteine residue, can be selectively labeled with the this compound linker.
Following this initial labeling, an affinity tag, such as biotin (B1667282), that has been modified with an alkyne group can be attached via click chemistry. The resulting biotinylated protein can then be captured with high specificity using streptavidin-coated beads or surfaces. This two-step process allows for the efficient enrichment and purification of the target biomolecule. The specificity of both the iodoacetamide-cysteine reaction and the biotin-streptavidin interaction ensures a high degree of purity in the final sample, which is critical for downstream applications like mass spectrometry and functional assays.
Preparation of Advanced Protein-Drug Conjugates
This compound serves as a non-cleavable linker in the synthesis of advanced protein-drug conjugates, such as Antibody-Drug Conjugates (ADCs). creative-biolabs.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.
In this application, the iodoacetamide group of the linker is used to conjugate it to a specific cysteine residue on the antibody. axispharm.com Subsequently, a potent drug molecule that has been functionalized with an alkyne group is attached to the azide end of the linker through a click reaction. The use of a PEG linker can improve the pharmacokinetic properties of the resulting ADC. axispharm.com This site-specific conjugation method allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical factor for ensuring consistent efficacy and a predictable safety profile.
| Component | Role | Conjugation Chemistry |
| Antibody | Targeting moiety | Iodoacetamide reacts with engineered cysteine. |
| This compound | Linker | Connects antibody to the drug payload. |
| Drug Payload | Therapeutic agent | Alkyne-functionalized drug reacts with the azide via click chemistry. |
This table details the components and conjugation strategy for creating an Antibody-Drug Conjugate (ADC) using this compound.
Utility in Targeted Therapeutic Modalities
Design and Synthesis of Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratios
Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that link a potent cytotoxic agent (payload) to a monoclonal antibody (mAb) via a chemical linker. researchgate.net The mAb directs the ADC to a specific antigen on the surface of tumor cells, enabling selective delivery of the payload. The linker, such as Iodoacetamide-PEG3-azide, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.
The iodoacetamide (B48618) group of the linker enables site-specific conjugation by reacting selectively with the thiol (-SH) groups of cysteine residues on the antibody to form a stable thioether bond. axispharm.comaxispharm.com Traditional ADC production methods often involved conjugation to lysine (B10760008) residues or the random reduction of interchain disulfide bonds, resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. researchgate.net This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. researchgate.net
To overcome this, modern approaches utilize engineered antibodies where cysteine residues are introduced at specific, predetermined sites (e.g., THIOMAB™ technology). researchgate.net The use of thiol-reactive linkers like this compound allows for precise attachment of the payload to these engineered cysteines. This process yields a homogeneous population of ADCs with a uniform DAR, which is crucial for ensuring reproducibility, improving stability, and optimizing the therapeutic index. researchgate.netnih.gov The reaction between iodoacetamide and cysteine is rapid and efficient, making it a preferred choice for bioconjugation applications. axispharm.com
| Feature | Site-Specific Conjugation (e.g., with Iodoacetamide) | Traditional Conjugation (e.g., Lysine-based) |
| Reaction Site | Specific engineered or native cysteine thiol groups | Abundant lysine amine groups |
| Homogeneity | High (produces well-defined DAR) researchgate.netnih.gov | Low (produces heterogeneous mixture of DARs) researchgate.net |
| Reproducibility | High | Low |
| Therapeutic Index | Potentially improved due to uniformity and stability researchgate.net | Often narrow and less predictable |
| Bond Formed | Stable thioether bond axispharm.com | Amide bond |
This compound is classified as a non-cleavable linker. creative-biolabs.com Unlike cleavable linkers that are designed to release their payload in response to specific conditions in the tumor microenvironment (e.g., low pH or specific enzymes), non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome of the target cell. researchgate.netbiochempeg.com This process releases the payload, which is still attached to the linker and the cysteine amino acid residue from the antibody.
Application in Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific disease-causing proteins from cells. glpbio.comnih.gov They function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. medchemexpress.comglpbio.com this compound serves as a PEG-based linker used in the synthesis of these complex molecules. glpbio.commedchemexpress.com
| Component | Function |
| Target Protein Ligand | Binds specifically to the protein of interest (POI) intended for degradation. |
| E3 Ubiquitin Ligase Ligand | Recruits an E3 ubiquitin ligase, a component of the cell's protein degradation machinery. medchemexpress.com |
| Linker (e.g., this compound) | Covalently connects the two ligands, bridging the POI and the E3 ligase. medchemexpress.com |
A PROTAC's structure consists of two distinct ligands connected by a chemical linker. medchemexpress.com One ligand binds to the target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. The linker is not merely a passive spacer; its properties are critical for the PROTAC's function. It must position the two proteins in a specific orientation to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov
The PEG3 component of this compound provides hydrophilicity and flexibility, which can improve the solubility of the PROTAC and reduce steric hindrance, thereby aiding the formation of the ternary complex. axispharm.com The linker's azide (B81097) group is particularly useful for synthesis, as it allows for facile connection to an alkyne-modified ligand via copper-catalyzed or strain-promoted click chemistry, providing a stable triazole linkage. axispharm.commedchemexpress.com
The primary function of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase. nih.gov Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to the target protein. This polyubiquitination acts as a molecular tag, marking the protein for recognition and subsequent degradation by the proteasome. nih.govmdpi.com After the protein is degraded, the PROTAC is released and can catalytically induce the degradation of additional target protein molecules. nih.gov The linker is the essential component that physically bridges the two entities, enabling this proximity-induced degradation and ultimately leading to the selective removal of the targeted protein. glpbio.com
Strategies for Targeted Drug Delivery Systems
The unique characteristics of this compound make it a versatile tool for various targeted drug delivery strategies beyond ADCs and PROTACs. The PEG linker itself offers benefits by improving the solubility and pharmacokinetics of bioconjugates, which can extend their circulation time in the body. axispharm.comaxispharm.com
The heterobifunctional nature of the molecule—a thiol-reactive group at one end and a bioorthogonal azide group at the other—allows for a modular and sequential approach to constructing complex therapeutic agents. axispharm.com For instance, a therapeutic payload could be attached to a targeting moiety via the linker. The iodoacetamide group can react with a thiol-containing drug or biomolecule, while the azide group can be used to "click" the conjugate onto a larger delivery vehicle, such as a nanoparticle, liposome, or another protein that has been modified with an alkyne group. axispharm.com This versatility supports the development of highly customized systems for precise drug delivery and diagnostic probe construction. axispharm.comaxispharm.com
Contributions to Quantitative Proteomics and Chemical Biology Profiling
Chemoproteomic Strategies for Target Identification and Validation
Chemoproteomics employs chemical probes to study protein function and interaction in complex biological systems. Iodoacetamide-PEG3-azide is a valuable tool in this field, particularly for identifying and validating the targets of small molecules.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems. nih.gov The iodoacetamide (B48618) moiety of this compound is an electrophilic group that specifically and covalently reacts with the nucleophilic thiol group of cysteine residues, one of the most reactive amino acids in the proteome. axispharm.com
The general workflow for an ABPP experiment using an iodoacetamide-azide probe involves several key steps. Initially, a biological sample, such as a cell lysate or even intact cells, is treated with the probe. The iodoacetamide group forms a stable thioether bond with accessible and reactive cysteine residues. polysciences.com Following this labeling step, the azide (B81097) group serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal reaction. medchemexpress.com Typically, the azide is reacted with an alkyne-containing reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reporter tag can be a fluorophore for visualization or a biotin (B1667282) tag for enrichment of the labeled proteins. nih.gov
Once the labeled proteins are tagged, they can be enriched using affinity purification (e.g., with streptavidin beads if biotin was used) and subsequently identified and quantified by mass spectrometry. This approach allows for a global snapshot of cysteine reactivity across the proteome, providing insights into the functional state of numerous proteins simultaneously. nih.gov
A key application of this method is in competitive profiling. To identify the protein targets of a specific small molecule, the biological sample is pre-incubated with the compound of interest before adding the iodoacetamide-azide probe. If the small molecule binds to the cysteine residue of a particular protein, it will block the subsequent labeling by the probe. This results in a decreased signal for that protein in the mass spectrometry analysis compared to a control sample, thereby identifying it as a target of the small molecule. nih.gov
Table 1: Representative Cysteine-Reactive Probes in ABPP
| Probe Component | Function | Example Application |
| Iodoacetamide | Covalently modifies reactive cysteine residues | Global profiling of cysteine reactivity nih.gov |
| Azide/Alkyne | Bioorthogonal handle for "click chemistry" | Attachment of reporter tags (biotin, fluorophore) for detection nih.gov |
| PEG Linker | Improves solubility and provides spatial separation | Enhances accessibility for subsequent reactions axispharm.com |
The development of chemical probes with broad reactivity is essential for achieving comprehensive proteome-wide selectivity studies. Iodoacetamide-based probes are well-suited for this purpose due to the widespread presence and functional importance of cysteine residues in proteins. nih.gov The modular nature of probes like this compound, combining a reactive group with a versatile chemical handle, has facilitated the development of sophisticated screening platforms.
One such platform is isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP). nih.govnih.gov This quantitative mass spectrometry-based technique enables the proteome-wide assessment of cysteine reactivity. In a typical isoTOP-ABPP experiment, two proteomes are treated under different conditions (e.g., with and without a drug candidate) and then labeled with an alkyne-functionalized iodoacetamide probe. After labeling, the azide-containing, isotopically distinct TEV-cleavable biotin tags are "clicked" onto the probe-labeled proteins from each proteome. nih.gov The proteins are then combined, enriched, and analyzed by mass spectrometry. The isotopic tags allow for the relative quantification of probe-labeled peptides, revealing changes in cysteine reactivity and thus the selectivity of small molecules across thousands of proteins. nih.gov
The PEG3 linker in this compound plays a subtle but important role in these applications by enhancing the aqueous solubility of the probe and providing a flexible spacer that can improve the efficiency of the click reaction with the reporter tag. The development of a library of such probes with varying linkers and reactive groups allows researchers to systematically map the ligandable cysteines in the proteome, opening up new avenues for drug discovery. nih.gov
Analysis of Protein Post-Translational Modifications (PTMs)
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. sigmaaldrich.com The reactivity of a cysteine residue can be significantly altered by the presence of nearby PTMs, such as phosphorylation or glycosylation. This principle can be leveraged using this compound to indirectly study PTMs.
For instance, the phosphorylation of a serine or threonine residue adjacent to a cysteine can change the local chemical environment, potentially making the cysteine more or less accessible to labeling by an iodoacetamide probe. nih.gov By comparing the cysteine reactivity profiles of proteins in different cellular states (e.g., before and after a signaling event that triggers phosphorylation), researchers can identify cysteines whose reactivity is altered. These changes can point to PTM events that modulate protein function. nih.gov
In proteomic workflows, iodoacetamide is often used to alkylate all cysteine residues to prevent disulfide bond formation during sample processing. nih.gov This is considered a static modification. However, if a cysteine residue is already modified by a PTM in a way that prevents this alkylation (e.g., oxidation), it will have a different mass in the final analysis. While this compound is primarily used as a probe for reactive cysteines, its application in differential labeling experiments can provide valuable clues about the PTM status of specific proteins.
Table 2: Examples of PTMs Affecting Cysteine Reactivity
| Post-Translational Modification | Potential Effect on Cysteine Reactivity | Method of Detection with Iodoacetamide Probe |
| Phosphorylation | Alters local electrostatic environment, affecting accessibility | Differential labeling and quantitative mass spectrometry nih.gov |
| Oxidation (e.g., Sulfenylation) | Directly modifies the thiol group, blocking reaction | Absence of labeling by the probe |
| S-nitrosylation | Covalently modifies the thiol group, blocking reaction | Absence of labeling by the probe |
Profiling Protein-Small Molecule Interactions in Complex Biological Samples
A major challenge in drug discovery is the identification of all the proteins that a drug candidate interacts with inside a cell. Unintended interactions, or "off-targets," can lead to toxicity and adverse effects. This compound is a valuable tool for profiling these protein-small molecule interactions in complex biological samples like cell lysates or even living cells. nih.gov
The competitive ABPP approach, as described earlier, is a primary method for this application. nih.govbiorxiv.org By treating a proteome with a small molecule of interest and then profiling the remaining accessible cysteines with this compound, a comprehensive list of potential protein targets can be generated. A reduction in probe labeling at a specific cysteine in the presence of the small molecule is strong evidence of a direct interaction. nih.gov
This method is particularly powerful because it is performed in a competitive format within a complex biological matrix, which more closely mimics the physiological environment than assays with purified proteins. This allows for the identification of interactions that might be missed in simpler in vitro systems. Furthermore, by varying the concentration of the competing small molecule, it is possible to determine the potency of the interaction for different proteins, providing a quantitative assessment of the drug's selectivity profile.
The data generated from these studies are critical for understanding a drug's mechanism of action and for guiding the optimization of lead compounds to improve their selectivity and reduce potential off-target effects.
Integration in Materials Science, Nanotechnology, and Surface Chemistry
Bioinspired Hydrogel Fabrication via Orthogonal Click and Thiol-Ene Chemistries
The fabrication of bioinspired hydrogels, which mimic the extracellular matrix (ECM), is a significant area of research in tissue engineering and regenerative medicine. Iodoacetamide-PEG3-azide facilitates the creation of such hydrogels through the use of orthogonal ligation strategies, where two or more distinct and non-interfering chemical reactions occur in the same system. This allows for the precise control over the hydrogel's structure and properties.
In a typical application, a multi-arm PEG polymer functionalized with thiol groups can be crosslinked using a molecule containing multiple "ene" functionalities (e.g., norbornene) via a photo-initiated thiol-ene reaction to form the primary hydrogel network. nih.gov The orthogonality of this reaction allows for the subsequent or simultaneous incorporation of this compound. The iodoacetamide (B48618) end can react with a portion of the available thiol groups on the PEG backbone, leaving the azide (B81097) groups available for further modification.
These pendant azide groups can then be used to immobilize alkyne-modified biomolecules, such as peptides or growth factors, via SPAAC. nih.gov This secondary functionalization can be performed in the presence of cells, highlighting the bioorthogonal nature of the click chemistry involved. rsc.orgnih.gov This dual-functionalization approach enables the creation of hydrogels with tunable mechanical properties and spatially controlled biochemical cues, which are crucial for directing cell behavior, such as adhesion, proliferation, and differentiation.
Table 1: Orthogonal Chemistries in Bioinspired Hydrogel Fabrication
| Reaction 1: Primary Crosslinking | Reaction 2: Biofunctionalization | Key Features |
| Thiol-ene "click" reaction | Strain-promoted azide-alkyne cycloaddition (SPAAC) | High efficiency and specificity |
| Photo-initiated | Bioorthogonal (copper-free) | Mild reaction conditions, suitable for cell encapsulation |
| Forms stable thioether bonds | Forms stable triazole linkage | Independent control over mechanical and biological properties |
Functionalization of Polymeric and Inorganic Nanoparticles for Biomedical Applications
The surface functionalization of nanoparticles is critical for their application in biomedicine, including targeted drug delivery and bioimaging. nih.govnih.gov this compound serves as a versatile linker to attach targeting ligands, imaging agents, and other functional molecules to the surface of both polymeric and inorganic nanoparticles. nih.gov
Functionalization of Polymeric Nanoparticles:
Polymeric nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), are widely used as drug delivery vehicles. nih.gov To enhance their targeting capabilities, their surface can be modified with ligands that recognize specific cell surface receptors. A common strategy involves incorporating a thiol-containing polymer into the nanoparticle formulation. The iodoacetamide group of this compound can then be used to attach the linker to the nanoparticle surface via a stable thioether bond. The exposed azide group can subsequently be conjugated with an alkyne-modified targeting moiety, such as a peptide or an antibody, using click chemistry. nih.gov This approach allows for a "one-pot" fabrication of ligand-functionalized nanoparticles, simplifying the synthesis process. nih.gov
Functionalization of Inorganic Nanoparticles:
Inorganic nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs), are extensively used in bioimaging and biosensing. unilim.fr Their surfaces can be readily modified with thiol-containing molecules. For instance, AuNPs can be functionalized with thiol-terminated ligands, which can then be reacted with this compound. unilim.fr The azide-functionalized AuNPs can then be conjugated with alkyne-bearing biomolecules for targeted imaging or sensing applications. nih.govchemrxiv.org Similarly, the surface of QDs can be engineered to present thiol groups, enabling their conjugation with this compound for subsequent biofunctionalization. howarthgroup.org The PEG linker in this context not only facilitates the conjugation but also improves the colloidal stability and biocompatibility of the nanoparticles in biological media. nih.gov
Table 2: Functionalization of Nanoparticles using this compound
| Nanoparticle Type | Functionalization Strategy | Biomedical Application |
| Polymeric (e.g., PLGA) | Thiol-iodoacetamide reaction followed by azide-alkyne click chemistry | Targeted drug delivery nih.gov |
| Inorganic (e.g., Gold Nanoparticles) | Thiol-gold interaction followed by iodoacetamide-thiol reaction and azide-alkyne click chemistry | Biosensing, Bioimaging unilim.frnih.gov |
| Inorganic (e.g., Quantum Dots) | Surface modification to introduce thiol groups, followed by iodoacetamide-thiol reaction and azide-alkyne click chemistry | Cellular imaging, in vivo tracking howarthgroup.org |
Surface Engineering of Biomaterials to Enhance Biocompatibility and Specificity
The surface properties of biomaterials play a crucial role in determining their interaction with biological systems. researchgate.net Surface engineering with bioactive molecules can significantly improve the biocompatibility and promote specific cellular responses, such as cell adhesion and proliferation. nih.govnih.gov this compound offers a robust method for the surface modification of various biomaterials, including metallic implants and hydrogel-based scaffolds.
For instance, the surface of titanium implants, widely used in orthopedic and dental applications, can be modified to present thiol groups. nih.govresearchgate.netmdpi.com These thiol groups can then be reacted with the iodoacetamide moiety of this compound. The resulting azide-functionalized surface can be further modified by clicking on alkyne-containing cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence. This modification can enhance osteoblast adhesion and promote osseointegration. nih.gov
Similarly, the surface of pre-formed hydrogels can be engineered to present specific biological signals. By incorporating thiol-containing components into the hydrogel network, the surface can be functionalized with this compound. Subsequent click reaction with an alkyne-modified protein or peptide can create a surface that specifically interacts with cells, thereby improving the material's biocompatibility and guiding tissue regeneration. nih.gov The PEG spacer helps to present the bioactive molecules away from the material surface, enhancing their accessibility to cell receptors.
Table 3: Surface Engineering of Biomaterials
| Biomaterial | Surface Modification Strategy | Desired Outcome |
| Titanium Implants | Thiolation of the surface, followed by reaction with this compound and click chemistry with RGD peptides. | Enhanced osteoblast adhesion and osseointegration. nih.gov |
| Hydrogel Scaffolds | Incorporation of thiol groups, reaction with this compound, and subsequent click reaction with bioactive molecules. | Improved biocompatibility and specific cell interactions. nih.gov |
Challenges and Future Directions in the Application of Iodoacetamide Peg3 Azide
Addressing Limitations in Bioconjugation Efficiency and Selectivity
While Iodoacetamide-PEG3-azide is designed for specific bioconjugation, challenges related to the efficiency and selectivity of its reactive ends persist. Optimizing reaction conditions and understanding potential side reactions are crucial for achieving homogenous and functional bioconjugates.
Iodoacetamide (B48618) Moiety Challenges: The iodoacetamide group is widely used for its ability to selectively form stable thioether bonds with cysteine residues. creative-proteomics.com However, this selectivity is not absolute and is highly dependent on reaction conditions.
Off-Target Reactions: Under suboptimal conditions, such as elevated pH or high concentrations, iodoacetamide can react with other nucleophilic amino acid residues. royalsocietypublishing.org Documented side reactions include the alkylation of lysine (B10760008), histidine, methionine, tyrosine, aspartic acid, glutamic acid, and the N-terminal amino group of proteins. nih.govresearchgate.netresearchgate.net These off-target modifications lead to a heterogeneous product mixture, complicating downstream analysis and potentially compromising the biological activity of the conjugated molecule. researchgate.netmatrixscience.com For instance, the dialkylation of lysine by iodoacetamide results in a mass shift identical to that of a di-glycine remnant characteristic of ubiquitination, which can lead to false-positive identifications in proteomics research. researchgate.net
Reaction Kinetics: Compared to other alkylating agents, the reaction of iodoacetamide with thiols can be relatively slow. researchgate.net This may result in incomplete conjugation, requiring longer reaction times or higher reagent concentrations, which in turn increases the risk of side reactions and potential sample degradation, such as the artifactual oxidation of unreacted thiols. nih.govresearchgate.net
Azide (B81097) Moiety (Click Chemistry) Challenges: The azide group provides a bioorthogonal handle for conjugation via azide-alkyne cycloaddition reactions. The two primary methods, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), each present distinct limitations.
CuAAC Limitations: The requirement of a copper(I) catalyst for CuAAC is a significant drawback for in vivo applications due to the cytotoxicity of copper. nih.govresearchgate.net Furthermore, copper can generate reactive oxygen species (ROS) that lead to the oxidative degradation of proteins and peptides, compromising the integrity of the biomolecule being labeled. acs.org
SPAAC Limitations: SPAAC was developed to circumvent the need for a toxic catalyst, making it more suitable for live-cell and in vivo studies. nih.gov However, this method is not without its own challenges. The reaction kinetics of SPAAC are generally slower than CuAAC, and it can lack the regiospecificity of the catalyzed reaction, yielding a mixture of regioisomers. nih.gov The cyclooctyne (B158145) reagents required for SPAAC are often bulky, hydrophobic, and synthetically complex, which can affect the solubility and properties of the final conjugate. nih.gov
The following table summarizes key challenges associated with the reactive ends of this compound.
| Reactive Group | Reaction Type | Key Limitations | Potential Consequences | Citations |
| Iodoacetamide | Thiol Alkylation | Lack of absolute selectivity; off-target reactions with Lys, His, Met, etc. | Heterogeneous product, compromised bioactivity, analytical artifacts (e.g., mimicking ubiquitination). | royalsocietypublishing.orgnih.govresearchgate.netresearchgate.net |
| Relatively slow reaction kinetics. | Incomplete conjugation, potential for thiol oxidation. | researchgate.net | ||
| Azide | CuAAC | Requirement of cytotoxic copper catalyst. | Unsuitable for many in vivo applications, potential for oxidative damage to biomolecules. | nih.govresearchgate.netacs.org |
| SPAAC | Slower kinetics compared to CuAAC. | Longer reaction times, potentially lower yields. | nih.gov | |
| Lack of regiospecificity. | Formation of isomeric products. | nih.gov | ||
| Bulky, hydrophobic cyclooctyne reagents. | Can negatively impact solubility and require complex synthesis. | nih.gov |
Expanding the Scope of Biological Applications
Despite its limitations, the fundamental design of this compound is instrumental in a range of biological applications. Future directions focus on leveraging and enhancing its properties for more complex and therapeutically relevant systems. The PEG linker itself offers significant advantages by improving the solubility, stability, and pharmacokinetic profiles of conjugates. precisepeg.comaxispharm.com
Advanced Drug Conjugates: The linker is integral to the development of next-generation antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). purepeg.comjenkemusa.com By modifying the PEG linker length, researchers can fine-tune the drug-to-antibody ratio (DAR), solubility, and stability of ADCs, which can enhance their therapeutic index. acs.org For PROTACs, the linker's length and composition are critical for orienting the two ligands to facilitate the formation of a productive ternary complex. explorationpub.com
In Vivo Imaging and Diagnostics: The bioorthogonal nature of the azide group makes it suitable for in vivo applications, particularly when paired with catalyst-free SPAAC. researchgate.net There is growing interest in using such linkers to attach imaging agents (e.g., fluorescent dyes, radionuclides) to targeting moieties for disease diagnosis and tracking therapeutic response. purepeg.com The PEG component helps to prolong circulation time and reduce non-specific uptake, improving imaging contrast. acs.org
Functionalization of Biomaterials and Nanoparticles: this compound can be used to functionalize surfaces, such as nanoparticles or hydrogels, for biomedical applications. plos.orgresearchgate.net For example, attaching proteins to nanoparticles via this linker can improve their colloidal stability and create targeted drug delivery vehicles. plos.org
Synthetic Biology and Glycoengineering: An emerging application is in the site-specific engineering of synthetic glycoproteins. acs.org Bifunctional linkers can be used to attach specific glycan structures to proteins, enabling detailed studies of glycosylation's role in biological processes and the development of novel therapeutics.
Development of Novel Bifunctional Linker Designs and Methodologies
To overcome the challenges outlined previously and to broaden the utility of bifunctional linkers, significant research is focused on developing new reactive groups, linker scaffolds, and conjugation methodologies.
Alternative Thiol-Reactive Groups: To improve selectivity over iodoacetamide, researchers are exploring other thiol-reactive groups. Maleimides are a common alternative, though they can suffer from instability due to thiol exchange reactions in vivo. axispharm.comnih.gov Other promising options include vinyl sulfones and novel reagents designed for thiol-ene click reactions, which offer different reactivity and stability profiles. axispharm.comacs.org
Next-Generation Bioorthogonal Reactions: The limitations of azide-alkyne cycloaddition have spurred the development of alternative bioorthogonal chemistries. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) is a notable example, boasting exceptionally fast reaction rates without the need for a catalyst. nih.govescholarship.org Other methods, such as Staudinger ligation and oxime/hydrazone formation, further expand the toolbox for specific and biocompatible conjugation. nih.govresearchgate.net
Innovations in Linker Scaffolding: The linker itself is a target for innovation.
Cleavable Linkers: For applications like ADCs and prodrugs, incorporating a cleavable moiety is essential for releasing the active molecule at the target site. nih.gov Designs include linkers sensitive to proteases overexpressed in tumors, or linkers with disulfide bonds that are cleaved in the reducing intracellular environment. nih.gov
"Smart" Linkers: Advanced designs include linkers that are sensitive to specific stimuli, such as light (photocleavable linkers), or those that incorporate photoswitches to allow for external control over the conjugate's activity. explorationpub.com
Modulating Physicochemical Properties: The length and composition of the PEG chain can be varied to precisely control the solubility, stability, and pharmacokinetic properties of the bioconjugate. acs.orgacs.org Research into linkers with defined rigidity or hydrophobicity is also underway to optimize performance in specific applications like PROTACs. explorationpub.com
The table below outlines some next-generation alternatives to the components of the this compound linker.
| Linker Component | Standard Moiety | Next-Generation Alternative(s) | Advantage of Alternative | Citations |
| Thiol-Reactive Group | Iodoacetamide | Maleimide, Vinyl Sulfone, Thiol-ene reagents | Different reactivity, potentially higher selectivity or stability. | axispharm.comnih.govacs.org |
| Bioorthogonal Group | Azide | Tetrazine, Strained Alkene, Nitrile Oxide | Faster, catalyst-free kinetics (IEDDA), expanded orthogonality. | nih.govescholarship.orgresearchgate.net |
| Linker Scaffold | Static PEG | Cleavable (e.g., protease-sensitive, disulfide), Photo-switchable | Controlled release of payload, external control of activity. | explorationpub.comnih.govnih.gov |
Q & A
Q. How does Iodoacetamide-PEG3-azide selectively react with cysteine residues in proteins?
this compound covalently binds to free thiol (-SH) groups on cysteine residues via nucleophilic substitution, forming a stable thioether bond. The PEG3 spacer minimizes steric hindrance, while the azide group enables downstream click chemistry (e.g., with DBCO reagents). This reaction is typically performed at room temperature in reducing agent-free buffers to preserve thiol accessibility .
Q. What analytical methods are used to confirm successful protein labeling with this compound?
Key methods include:
- Liquid Chromatography-Mass Spectrometry (LCMS) : To verify mass shifts corresponding to the added reagent.
- Size Exclusion Chromatography (SEC) : To isolate monomeric labeled proteins from aggregates (e.g., using Superdex 75 columns) .
- UV-Vis Spectroscopy : Monitoring reaction progress via absorbance changes at 280 nm or azide-specific wavelengths .
Q. What are the recommended storage conditions for this compound?
Store desiccated at -20°C in amber vials to prevent hydrolysis of the iodoacetamide group and degradation of the azide moiety. Reconstitute in anhydrous DMSO or PBS immediately before use .
Advanced Research Questions
Q. How can reaction conditions be optimized for labeling low-abundance cysteine-containing proteins?
- Molar Ratio : Use a 10:1 molar excess of this compound over protein to ensure complete labeling, as demonstrated in α-synuclein (αS) studies .
- Incubation Time : Extend reaction time to 3–6 hours for dilute proteins.
- Buffer Compatibility : Avoid tris-based buffers, which scavenge iodoacetamide. Use PBS or HEPES at pH 7.0–8.0 .
Q. How is this compound applied in studying protein oligomerization dynamics?
After labeling cysteine residues, the azide group is conjugated to DBCO-functionalized DNA nanostructures via copper-free click chemistry. This enables single-molecule detection of oligomers using solid-state nanopores, with DNA barcodes providing digital readouts of aggregate size and conformation .
Q. What strategies mitigate steric hindrance when labeling large proteins or multi-subunit complexes?
- PEG Spacer Optimization : Replace PEG3 with longer PEG chains (e.g., PEG6 or PEG12) to enhance flexibility .
- Site-Directed Mutagenesis : Introduce cysteine residues at solvent-accessible regions via mutagenesis .
Q. How can labeling efficiency be quantified in complex biological mixtures?
- Ellman’s Assay : Measure free thiol depletion post-labeling .
- Fluorescent Probes : Use azide-reactive dyes (e.g., DBCO-Cy5) for gel-based quantification .
- QTOF MS/MS : Detect labeled peptides with high mass accuracy .
Q. What are the limitations of using this compound in live-cell imaging?
- Membrane Impermeability : The PEG3-azide group restricts cellular uptake; use electroporation or cell-penetrating peptides for intracellular delivery.
- Thiol Reactivity : Endogenous glutathione competes with protein thiols, requiring short incubation times .
Methodological Troubleshooting
Q. How to resolve non-specific binding of this compound in crude lysates?
- Pre-Clearance : Remove aggregates via ultracentrifugation (100,000 × g, 1 hour).
- Competitive Blocking : Add 1 mM N-ethylmaleimide (NEM) to quench free thiols post-labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
